molecular formula C7H10N2O5S2 B14841892 3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide

3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide

Cat. No.: B14841892
M. Wt: 266.3 g/mol
InChI Key: OTYUERSRFAHVDM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide is a chemical compound with the molecular formula C7H10N2O5S2 and a molecular weight of 266.29 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide typically involves the sulfonation of aniline derivatives followed by methylation and hydroxylation steps. One common method includes the reaction of 4-aminobenzenesulfonamide with methylsulfonyl chloride under basic conditions to introduce the methylsulfonamido group. This is followed by hydroxylation using appropriate oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to reduced tumor growth and proliferation in cancer cells . The compound may also interact with bacterial enzymes, disrupting their metabolic processes and leading to antimicrobial effects .

Properties

Molecular Formula

C7H10N2O5S2

Molecular Weight

266.3 g/mol

IUPAC Name

3-hydroxy-4-(methanesulfonamido)benzenesulfonamide

InChI

InChI=1S/C7H10N2O5S2/c1-15(11,12)9-6-3-2-5(4-7(6)10)16(8,13)14/h2-4,9-10H,1H3,(H2,8,13,14)

InChI Key

OTYUERSRFAHVDM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)O

Origin of Product

United States

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